molecular formula C22H20ClFN2O2 B11319776 N-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11319776
M. Wt: 398.9 g/mol
InChI Key: YDOUDVSMUPHGPM-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate 2-(3,4-dimethylphenoxy)-6-fluorobenzyl chloride.

    Coupling Reaction: The intermediate is then reacted with 2-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: shares structural similarities with other aromatic amides and phenoxy derivatives.

    2-Chloro-6-fluoroanisole: A related compound with similar aromatic substitution patterns.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine:

Uniqueness

The uniqueness of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-9-10-17(12-16(15)2)28-14-22(27)26(21-8-3-4-11-25-21)13-18-19(23)6-5-7-20(18)24/h3-12H,13-14H2,1-2H3

InChI Key

YDOUDVSMUPHGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C

Origin of Product

United States

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